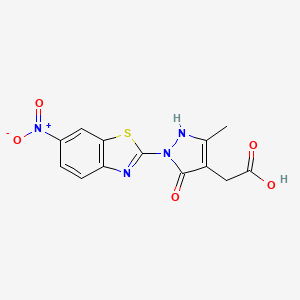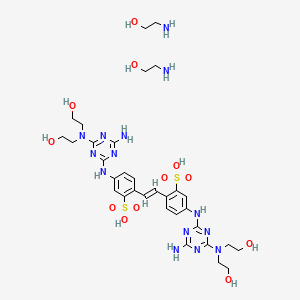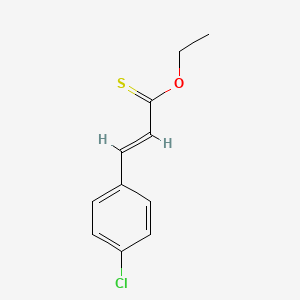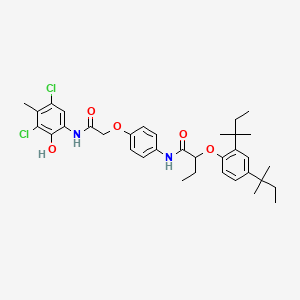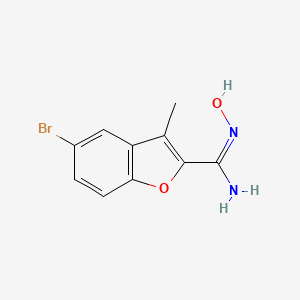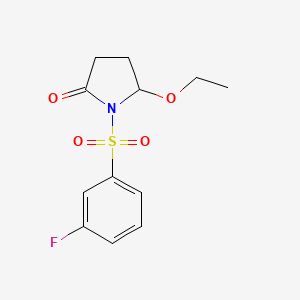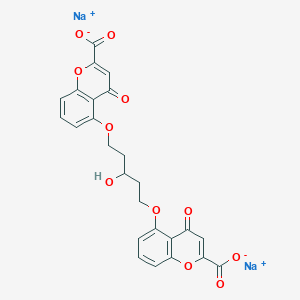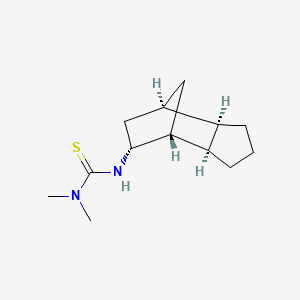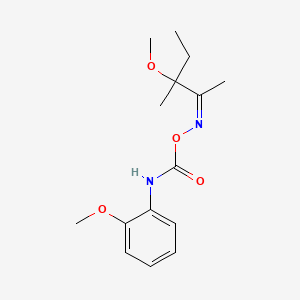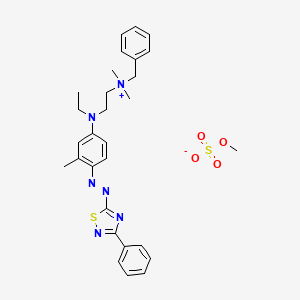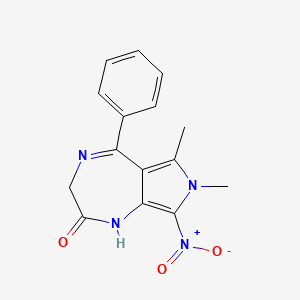
L-Glutamic acid, 4-cyclopentylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, 4-cyclopentylidene- is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, 4-cyclopentylidene- typically involves the modification of the L-glutamic acid molecule. One common method includes the introduction of a cyclopentylidene group to the glutamic acid backbone. This can be achieved through a series of chemical reactions, including esterification, cyclization, and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of L-Glutamic acid, 4-cyclopentylidene- may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which can then be purified through various downstream processing techniques. The optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid, 4-cyclopentylidene- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols; electrophiles like alkyl halides; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the nucleophile or electrophile involved.
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid, 4-cyclopentylidene- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its role in metabolic processes and potential as a biochemical probe to investigate enzyme functions and interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a precursor for developing new pharmaceuticals.
Industry: Utilized in the production of biodegradable polymers and other materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of L-Glutamic acid, 4-cyclopentylidene- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of these proteins. Additionally, it may participate in various metabolic pathways, contributing to the synthesis or degradation of other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid diethyl ester hydrochloride: A derivative of L-glutamic acid with ester groups, used in peptide synthesis and other chemical applications.
L-Glutamic acid based dendritic lipopeptide oligomers: Complex molecules used in drug delivery and other biomedical applications.
Uniqueness
L-Glutamic acid, 4-cyclopentylidene- stands out due to its cyclopentylidene group, which imparts unique structural and chemical properties. This modification can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
213778-21-3 |
|---|---|
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(2S)-2-amino-4-cyclopentylidenepentanedioic acid |
InChI |
InChI=1S/C10H15NO4/c11-8(10(14)15)5-7(9(12)13)6-3-1-2-4-6/h8H,1-5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
PJQRHOIDKSEWFE-QMMMGPOBSA-N |
Isomerische SMILES |
C1CCC(=C(C[C@@H](C(=O)O)N)C(=O)O)C1 |
Kanonische SMILES |
C1CCC(=C(CC(C(=O)O)N)C(=O)O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


